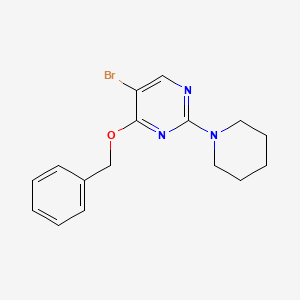

4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine

描述

属性

IUPAC Name |

5-bromo-4-phenylmethoxy-2-piperidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN3O/c17-14-11-18-16(20-9-5-2-6-10-20)19-15(14)21-12-13-7-3-1-4-8-13/h1,3-4,7-8,11H,2,5-6,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCSRNYMWDTVER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C(=N2)OCC3=CC=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654783 | |

| Record name | 4-(Benzyloxy)-5-bromo-2-(piperidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885952-22-7 | |

| Record name | 4-(Benzyloxy)-5-bromo-2-(piperidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine, with the CAS number 885952-22-7, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine core substituted with a benzyloxy group and a piperidine moiety, which may influence its pharmacological properties.

- Molecular Formula : C16H18BrN3O

- Molecular Weight : 348.24 g/mol

- Purity : Typically around 95% to 96% in commercial preparations .

Table 1: Summary of Biological Activities of Related Pyrimidine Compounds

Safety and Handling

The compound is classified as a research chemical and should be handled with care. Safety data indicates that it may cause skin and eye irritation and respiratory issues upon exposure . Proper laboratory safety protocols should be followed when working with this compound.

Table 2: Safety Data for this compound

| Hazard Type | Description |

|---|---|

| Skin Irritation | Causes skin irritation (H315) |

| Eye Irritation | Causes serious eye irritation (H319) |

| Respiratory Irritation | May cause respiratory irritation (H335) |

Research Findings and Case Studies

While direct case studies specifically focusing on this compound are scarce, insights can be drawn from studies on similar compounds:

- Antibacterial Studies : Research indicates that pyrimidine derivatives can effectively inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. These findings suggest that this compound may also possess similar antibacterial properties.

- Cytotoxicity in Cancer Research : A study involving pyrimidine derivatives showed promising results in reducing cell viability in various cancer cell lines, indicating potential as an anticancer agent. The structure of this compound suggests it could interact with biological targets involved in cancer progression.

- Pharmacological Profiles : The modification of piperidine and pyrimidine structures has been linked to enhanced bioactivity and reduced side effects, making this compound a candidate for further pharmacological exploration.

科学研究应用

Chemical Profile

- Molecular Formula : C₁₆H₁₈BrN₃O

- Molecular Weight : 348.24 g/mol

- CAS Number : 885952-22-7

This compound features a pyrimidine ring substituted with a benzyloxy group and a piperidine moiety, which enhances its biological activity and reactivity.

Pharmaceutical Development

4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine has been identified as a promising lead compound in drug discovery due to its antibacterial and antifungal properties. Its unique structural attributes facilitate interactions with various biological targets, making it a candidate for the development of new therapeutic agents.

Case Study: Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit broad-spectrum antimicrobial effects. The presence of the benzyloxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Studies have shown that modifications at the 5-position of the pyrimidine ring can significantly affect the compound's activity against specific pathogens.

Biological Research

The compound is also utilized as a biochemical probe to study cellular processes and enzyme functions. Its ability to bind selectively to certain receptors makes it valuable in understanding disease mechanisms and developing targeted therapies.

Binding Affinity Studies

Interaction studies reveal that this compound demonstrates a notable binding affinity to various biological targets, including enzymes involved in metabolic pathways. This characteristic is crucial for designing inhibitors that can modulate these pathways effectively .

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its versatile functional groups allow for various chemical reactions, including nucleophilic substitutions and cross-coupling reactions.

Synthetic Routes

The synthesis typically involves:

化学反应分析

Bromine Substitution Reactions

The bromine atom at the 5-position is reactive toward nucleophilic aromatic substitution (SNAr) and cross-coupling reactions:

Benzyloxy Group Transformations

The benzyloxy group can undergo:

-

Hydrogenolysis : Cleavage under H₂/Pd-C to yield 4-hydroxy intermediates.

-

Esterification : Reaction with acyl chlorides to form esters for prodrug applications .

Mechanistic Insights

The synthesis involves sequential cyclization and elimination steps :

-

Intermediate Formation : Reaction of 2-bromomalonaldehyde with acetamidine generates a diaminopyrimidine intermediate.

-

Cyclization : Intramolecular attack forms the pyrimidine ring, followed by elimination of water and HBr.

-

Aromatic Stabilization : The electron-deficient pyrimidine core stabilizes the product.

Key Mechanistic Challenges :

-

Competing side reactions due to the reactivity of bromomalonaldehyde.

-

Steric hindrance from the piperidine group during functionalization .

Table 2: Reactivity of Substituents

| Position | Group | Reactivity |

|---|---|---|

| 2 | Piperidine | Steric hindrance limits electrophilic substitution. |

| 4 | Benzyloxy | Susceptible to hydrogenolysis and alkylation. |

| 5 | Bromine | High reactivity in cross-coupling reactions. |

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

Halogen and Alkoxy Substituents

- 5-Bromo-2-(2-fluorobenzyloxy)pyrimidine: This analog replaces the 4-benzyloxy group with a 2-fluorobenzyloxy substituent at the 2-position.

- 5-Bromo-2-(4-benzyloxyphenyl)pyrimidine : Synthesized via Suzuki coupling, this compound attaches a benzyloxyphenyl group to the pyrimidine’s 2-position. The extended aromatic system may increase lipophilicity and π-π stacking interactions, contrasting with the direct piperidine substitution in the target compound .

Piperidine/Piperazine Derivatives

- 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine : Replacing piperidine with piperazine introduces an additional nitrogen, altering basicity and hydrogen-bonding capacity. Crystallographic studies reveal a dihedral angle of 56.5° between the pyrimidine and benzodioxolyl planes, suggesting conformational flexibility compared to the piperidine analog .

- 6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione: This dihydro-pyrimidine derivative, used in tuberculosis therapy, highlights how saturation of the pyrimidine ring and addition of a dione group shift applications from research to direct pharmacological activity .

Functional Group Modifications

Boronic Acid Derivatives

- 4-Benzyloxy-2-(dimethylamino)-pyrimidine-5-boronic acid: The boronic acid group at C5 enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the brominated target compound. This makes it valuable in synthesizing biaryl structures for drug discovery .

Amino and Thioxo Derivatives

- 2-Aminopyrimidine derivatives with piperidinyl-propoxyphenyl groups: Substitution at the 2-amino position with piperidinyl-propoxyphenyl chains enhances solubility and receptor affinity, as seen in kinase inhibitors. The target compound’s 2-piperidine group may offer similar benefits but lacks the propoxy linker .

- 4-(4-Piperidinophenyl)-2-thioxo-tetrahydrochromenopyrimidine: The thioxo group increases hydrogen-bond acceptor capacity, while the chromene fusion expands aromatic surface area, differing from the target compound’s simpler substitution pattern .

Structural and Pharmacological Implications

Electronic and Steric Effects

- It also serves as a leaving group in nucleophilic substitutions, unlike the boronic acid or thioxo groups in analogs .

- Piperidine vs. Piperazine : Piperidine’s lower basicity (pKa ~11) compared to piperazine (pKa ~9.8) affects protonation states under physiological conditions, influencing membrane permeability and target engagement .

Therapeutic Potential

While the target compound lacks direct references to tuberculosis (TB) activity, structurally related piperidine-pyrimidine hybrids, such as 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione, demonstrate efficacy against Mycobacterium tuberculosis by targeting F-ATP synthase . The bromine atom in the target compound could enhance binding to hydrophobic enzyme pockets, warranting further investigation.

Data Tables

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

准备方法

Bromination of Pyrimidine Derivative

- Starting Material: 2-methylpyrimidine or a suitable pyrimidine precursor

- Reagents: Bromine in acetic acid

- Conditions: Dropwise addition of bromine to pyrimidine in acetic acid, followed by reflux overnight

- Outcome: Selective bromination at position 5 of the pyrimidine ring, yielding 5-bromo-2-methylpyrimidine or analogous intermediates

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-methylpyrimidine + Br2/AcOH, reflux overnight | 5-bromo-2-methylpyrimidine | ~85-90 | Controlled bromination at C5 position |

Introduction of Piperidinyl Group via Nucleophilic Substitution

- Intermediate: 5-bromo-2-methylpyrimidine

- Reagents: Piperidine or N-benzylpiperidine ketone, tetrahydrofuran (THF), n-butyllithium (for lithiation)

- Conditions: Low temperature (-78 °C) lithiation followed by nucleophilic addition of piperidine derivative

- Outcome: Formation of 1-benzyl-4-(2-methylpyrimidine-5-yl)piperidine-4-ol intermediate

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 2 | 5-bromo-2-methylpyrimidine + n-BuLi (THF, -78 °C), then N-benzylpiperidine ketone | 1-benzyl-4-(2-methylpyrimidine-5-yl)piperidine-4-ol | ~80 | Lithiation followed by nucleophilic addition |

Cyclization and Deprotection

- Intermediate: Piperidine-pyrimidine alcohol

- Reagents: Concentrated hydrochloric acid, ethanol

- Conditions: Reflux for several hours to induce cyclization and removal of protecting groups

- Outcome: Formation of 5-(1-benzyl-1,2,3,6-tetrahydropyridine-4-yl)-2-methylpyrimidine, a key intermediate

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 3 | Ethanol + conc. HCl, reflux 4 h | 5-(1-benzyl-1,2,3,6-tetrahydropyridine-4-yl)-2-methylpyrimidine | ~70 | Cyclization and debenzylation |

Catalytic Hydrogenation to Final Piperidine Derivative

- Intermediate: Tetrahydropyridine-pyrimidine intermediate

- Reagents: 10% palladium on carbon catalyst, methanol, hydrogen gas

- Conditions: Room temperature stirring under hydrogen atmosphere for 24 hours

- Outcome: Reduction of double bonds and removal of protecting groups to yield 2-methyl-5-(piperidin-4-yl)pyrimidine

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 4 | Pd/C, H2, MeOH, rt, 24 h | 2-methyl-5-(piperidin-4-yl)pyrimidine | ~60 | Catalytic hydrogenation step |

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Material / Intermediate | Reagents & Conditions | Product | Yield (%) | Key Notes |

|---|---|---|---|---|---|---|

| 1 | Bromination | 2-methylpyrimidine | Br2 in AcOH, reflux overnight | 5-bromo-2-methylpyrimidine | 85-90 | Selective bromination at C5 |

| 2 | Lithiation & Nucleophilic Addition | 5-bromo-2-methylpyrimidine | n-BuLi (THF, -78 °C), N-benzylpiperidine ketone | 1-benzyl-4-(2-methylpyrimidine-5-yl)piperidine-4-ol | ~80 | Low temperature lithiation |

| 3 | Cyclization & Deprotection | Piperidine-pyrimidine alcohol | Conc. HCl, ethanol, reflux 4 h | 5-(1-benzyl-1,2,3,6-tetrahydropyridine-4-yl)-2-methylpyrimidine | ~70 | Removal of protecting groups |

| 4 | Catalytic Hydrogenation | Tetrahydropyridine-pyrimidine intermediate | Pd/C, H2, MeOH, rt, 24 h | 2-methyl-5-(piperidin-4-yl)pyrimidine | ~60 | Reduction to piperidine derivative |

| 5 | Nucleophilic Substitution (Benzyloxy installation) | Pyrimidine intermediate with hydroxyl or halogen | Benzyl alcohol or benzyl halide, base, solvent | This compound | Variable | Requires protection strategies |

Research Findings and Considerations

- The synthetic route emphasizes stepwise functionalization to maintain regioselectivity on the pyrimidine ring.

- Use of n-butyllithium at low temperature (-78 °C) is critical to achieve selective lithiation without side reactions.

- Catalytic hydrogenation with palladium on carbon is effective for reducing tetrahydropyridine intermediates to piperidine derivatives.

- The benzyloxy group installation requires careful control to avoid competing reactions, often necessitating protecting groups on other reactive sites.

- Yields vary depending on reaction conditions, purity of reagents, and scale of synthesis.

- The compound's synthesis is relevant for pharmaceutical intermediates, as similar pyrimidine derivatives exhibit antiviral and anticancer activities.

常见问题

Q. What are the common synthetic routes for 4-(Benzyloxy)-5-bromo-2-(piperidin-1-yl)pyrimidine, and how are key intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step pathways, starting with halogenation (e.g., bromination at the 5-position) followed by nucleophilic substitution to introduce the benzyloxy and piperidin-1-yl groups. For example, chlorination of pyrimidine derivatives using reagents like POCl₃ or PCl₅ is common, with subsequent substitution using benzyl alcohol or piperidine . Characterization of intermediates is performed via ¹H/¹³C NMR (to confirm substituent positions) and mass spectrometry (to verify molecular weight). Purity is assessed using HPLC (>95% threshold) or TLC (Rf comparison with standards) .

Q. What analytical techniques are critical for monitoring purity and structural integrity during synthesis?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Used to quantify purity and detect byproducts. A C18 column with a water/acetonitrile gradient is typical .

- Thin-Layer Chromatography (TLC) : Provides rapid feedback on reaction progress using silica gel plates and UV visualization .

- Spectroscopic Methods : ¹H NMR (400–600 MHz) identifies proton environments (e.g., benzyloxy CH₂ at δ 4.5–5.0 ppm), while FT-IR confirms functional groups (C-Br stretch at ~550 cm⁻¹) .

Q. What preliminary biological assays are recommended to explore this compound’s activity?

- Methodological Answer : Initial screens often focus on enzyme inhibition (e.g., kinases or heat shock proteins) using fluorescence-based assays. For example:

- HSP90 Inhibition : Measure ATPase activity via malachite green phosphate detection .

- Antimicrobial Activity : Use microbroth dilution (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize competing pathways?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency .

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions during benzyloxy group introduction .

- Catalysis : Acid catalysts (e.g., p-toluenesulfonic acid) accelerate cyclization steps, as seen in analogous pyrimidine syntheses .

- Table: Optimization Parameters

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 0–25°C | Minimizes decomposition |

| Solvent | DMF | Enhances solubility of intermediates |

| Catalyst Loading | 5–10 mol% | Balances rate vs. cost |

Q. How does bromine at the 5-position influence reactivity and biological interactions?

- Methodological Answer : Bromine’s electron-withdrawing effect increases electrophilicity at adjacent positions, facilitating Suzuki couplings or SNAr reactions. Biologically, it enhances target binding via halogen bonding (e.g., with kinase ATP pockets). Computational studies (e.g., docking simulations using AutoDock Vina) can predict binding modes, while SAR analysis compares activity against non-brominated analogs .

Q. What crystallographic methods confirm the molecular structure, and how are data interpreted?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Crystals grown via vapor diffusion (e.g., hexane/ethyl acetate) are analyzed to determine unit cell parameters (e.g., orthorhombic system with space group Pccn) and bond angles. For example, the piperidine ring’s chair conformation is validated by torsion angles (N-C-C-N ~55°) .

- Data Interpretation : Software like Olex2 or SHELX refines structures, with R-factors <0.05 indicating high accuracy .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with activity .

- Orthogonal Assays : Confirm enzyme inhibition via both fluorescence and radiometric methods to rule out assay-specific artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。